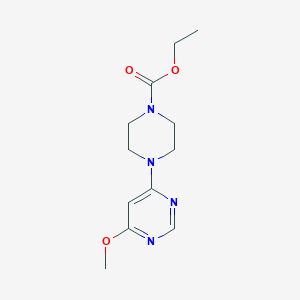![molecular formula C20H20N4O B15117400 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15117400.png)
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a naphthyridine core, a piperidine ring, and a pyridine moiety
Métodos De Preparación
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound may also interact with bacterial cell walls, leading to antimicrobial effects .
Comparación Con Compuestos Similares
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in the development of photophysical applications and molecular sensors.
1,2,3-Triazole Derivatives: Exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20N4O |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C20H20N4O/c25-19(13-15-3-1-9-21-14-15)24-11-7-16(8-12-24)18-6-5-17-4-2-10-22-20(17)23-18/h1-6,9-10,14,16H,7-8,11-13H2 |
Clave InChI |
SXMVKGHCBNETSK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15117320.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B15117321.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine](/img/structure/B15117323.png)
![4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B15117328.png)
![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)

![Tert-butyl 4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B15117336.png)
![2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15117344.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B15117352.png)
![5-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15117364.png)
![3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117369.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B15117372.png)
![2-[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B15117385.png)
![3-{4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117414.png)
